The literature primarily focuses on the metabolic fate of 3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid (also known as QMiPSB or SGT-46) within the context of clinical toxicology. [] A key reaction identified is ester hydrolysis, leading to the formation of the corresponding carboxylic acid. This hydrolysis is primarily catalyzed by human carboxylesterase 1 (hCES1) isoforms, although non-enzymatic hydrolysis is also observed. [] Further phase I metabolism involves monohydroxylation and N-dealkylation, with specific cytochrome P450 (CYP) isozymes (CYP2C8, CYP2C9, CYP3A4, and CYP3A5) playing a role in the hydroxylation process. [] Phase II metabolism includes glucuronidation of the hydrolysis products. []
Despite the lack of detailed information on its specific applications, the research highlights the importance of understanding the metabolic fate of 3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid in clinical toxicology. [] Identifying its metabolites, such as ester hydrolysis products and their glucuronides, serves as a crucial aspect of toxicological screenings. [] The involvement of different CYP isozymes in its metabolism also provides insights into potential drug-drug interactions. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: